Calcitriol exerts its effects on prostate cancer cells by regulating the expression of genes involved in prostaglandin metabolism. Prostaglandins are known to stimulate the growth of prostate cells. Calcitriol significantly represses the mRNA and protein expression of cyclooxygenase-2 (COX-2), which is the key enzyme in prostaglandin synthesis. Additionally, calcitriol up-regulates the expression of 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for initiating prostaglandin catabolism. This dual action leads to decreased prostaglandin E2 secretion, which in turn attenuates the growth stimulation of prostate cancer cells. Furthermore, calcitriol represses the mRNA expression of prostaglandin receptors EP2 and FP, which may further suppress the biological activity of prostaglandins. The combination of calcitriol with nonsteroidal anti-inflammatory drugs (NSAIDs) has been proposed as a potential chemopreventive or therapeutic strategy for prostate cancer due to the synergistic effect on cell growth inhibition and the potential for reduced toxic side effects1.
CAL-101, or Idelalisib, is a selective inhibitor of PI3Kδ, which is a key signal transducer in B-cell receptor (BCR) signaling. The inhibition of PI3Kδ by CAL-101 disrupts CLL cell chemotaxis and migration, which are crucial for the interactions between CLL cells and the tissue microenvironment. CAL-101 also down-regulates the secretion of chemokines in stromal cocultures and after BCR triggering. By inhibiting survival signals from the BCR and nurse-like cells, CAL-101 reduces the activation of AKT and MAP kinase (ERK) pathways. In addition to its direct effects on cell survival, CAL-101 also reduces the interactions that retain CLL cells in protective tissue microenvironments, which explains the rapid lymph node shrinkage and transient lymphocytosis observed in clinical settings. Furthermore, CAL-101 sensitizes CLL cells to other chemotherapeutic agents, such as bendamustine, fludarabine, and dexamethasone, in stromal cocultures2.
The study of calcitriol in prostate cancer cells has revealed its potential as a chemopreventive and therapeutic agent. By targeting the prostaglandin metabolism pathway, calcitriol can inhibit the growth of prostate cancer cells. This suggests that calcitriol, especially when combined with NSAIDs, could be used to manage prostate cancer progression and possibly prevent the onset of the disease in high-risk populations1.
CAL-101 has shown promising results in the treatment of CLL. Its ability to inhibit BCR signaling and chemokine networks disrupts the survival and retention of CLL cells in their protective microenvironment, making them more susceptible to chemotherapeutic agents. The clinical activity of CAL-101, including lymph node shrinkage and changes in circulating chemokine levels, provides a roadmap for future therapeutic development in CLL and potentially other B-cell malignancies2.
CAS No.: 790-75-0
CAS No.: 23165-29-9
CAS No.: 99468-72-1
CAS No.: 586395-04-2
CAS No.: 71173-28-9
CAS No.: